molecular formula C13H18Cl2N2O3S B512842 2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide CAS No. 433704-75-7

2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide

Cat. No.: B512842
CAS No.: 433704-75-7
M. Wt: 353.3g/mol
InChI Key: CHWJFMZGDIOKSL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a morpholine moiety attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide typically involves the following steps:

    Chlorination: The starting material, 3-methylbenzenesulfonamide, undergoes chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.

    Alkylation: The chlorinated intermediate is then subjected to alkylation with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of 2,4-dichloro-3-carboxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide.

    Reduction: Formation of 2,4-dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfinamide or benzenethiol derivatives.

Scientific Research Applications

2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: Used as a tool compound to study the effects of sulfonamides on cellular processes.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, thereby exerting its antimicrobial effects. The morpholine moiety may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide: Lacks the methyl group at the 3 position.

    3-Methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide: Lacks the chlorine atoms at the 2 and 4 positions.

    2,4-Dichloro-3-methylbenzenesulfonamide: Lacks the morpholine moiety.

Uniqueness

2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the morpholine moiety enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c1-10-11(14)2-3-12(13(10)15)21(18,19)16-4-5-17-6-8-20-9-7-17/h2-3,16H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWJFMZGDIOKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCN2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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